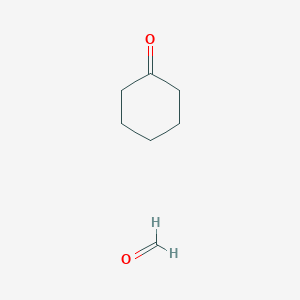

Cyclohexanone;formaldehyde

説明

Evolution of Cyclohexanone-Formaldehyde System Research in Polymer Chemistry

The investigation into polymers derived from cyclohexanone (B45756) and formaldehyde (B43269) has a rich history, with initial patents for ketone resins appearing as early as the 1920s. Commercial production began in the 1930s by companies such as BASF in Germany (product AW2) and Howards in the UK (product MS2). culturalheritage.org These early resins were primarily utilized in the coatings and textiles industries as additives to improve gloss and hardness in specialty paints and varnishes. culturalheritage.org

The foundational synthesis process involved the condensation of cyclohexanone and formaldehyde, typically in the presence of a caustic alkali catalyst like sodium hydroxide (B78521). google.comgoogle.com However, these early methods were not without their drawbacks. The resulting resins often suffered from an undesirable yellow or dark color and could be objectionably cloudy, which limited their application, particularly in clear or light-colored coatings. google.comgoogle.com A 1937 publication noted that cyclohexanone-formaldehyde resins were generally of a "pale lemon color." google.com Furthermore, achieving high yields of reproducible resins with uniform properties proved to be a significant challenge for researchers. google.comgoogle.com

The mid-20th century saw continued efforts to refine the production process. A key focus was to improve the color and clarity of the resins. Patented processes from the early 1950s detailed specific reaction conditions, such as controlling the molar ratio of formaldehyde to cyclohexanone (e.g., between 1.35:1 and 1.65:1) and carefully managing the reaction temperature and pH to produce clearer, lighter-colored products. google.com During the 1950s, these resins were also evaluated as potential replacements for natural resins like dammar in art conservation varnishes, though issues with degradation and yellowing in light persisted. culturalheritage.org Research and development continued globally, with significant work commencing in China during the 1980s to develop and produce these resins for various applications. google.com

Current Research Paradigms and Challenges in Cyclohexanone-Formaldehyde Polymer Synthesis

Modern research into cyclohexanone-formaldehyde (CF) polymers is characterized by a drive towards greater control over polymer properties, improved reaction efficiency, and the development of novel functionalities. The synthesis of these resins can be conducted using either acid or base catalysis, which influences the final structure and characteristics of the polymer. vot.pl

A significant paradigm in contemporary research is the in situ modification of the resin by incorporating a third monomer during the polymerization process. This approach creates copolymers with tailored properties. For instance, researchers have successfully incorporated monomers such as aniline (B41778), hydroquinone (B1673460), and tannin to introduce new functional groups and enhance thermal stability or confer properties like electrical conductivity. vot.plemerald.comlew.roitu.edu.tr The inclusion of bio-based materials like tannin or olive pomace is also being explored to create more environmentally friendly resins. itu.edu.tringentaconnect.com

Despite advancements, several challenges remain in the synthesis of CF polymers:

Molecular Weight Control: Achieving a specific, uniform molecular weight is difficult due to the nature of step-growth polymerization. High molecular weights can negatively impact solubility, a critical property for many applications. google.comresearchgate.net

Color and Clarity: While improved from early methods, obtaining perfectly colorless and clear resins remains a goal, as coloration can limit their use in high-performance coatings. guidechem.com

Environmental Concerns: Traditional synthesis methods can generate significant wastewater during the washing and neutralization steps, posing environmental challenges. google.com Modern approaches are exploring the use of solid, reusable catalysts like rehydrated Mg-Al hydrotalcite to create greener chemical processes. researchgate.net

Thermal Stability: The inherent thermal stability of the basic CF resin can be insufficient for some high-temperature applications. Research focuses on modifications to enhance decomposition temperatures. lew.roitu.edu.tr

The following tables summarize typical reaction conditions and properties from various research studies, illustrating the influence of different synthetic approaches.

| Co-monomer | Molar Ratio (CHx:Co-monomer:FA) | Catalyst | Melting Point (°C) | Relative Viscosity |

|---|---|---|---|---|

| Aniline | 0.5:0.5:1.0 | p-Toluene sulfonic acid | 120-125 | 1.031 |

| Aniline | 0.75:0.25:1.0 | p-Toluene sulfonic acid | 100-105 | 1.025 |

| Hydroquinone | 0.25:0.75:1.0 | NaOH | 120-125 | 1.040 |

| Hydroquinone | 0.75:0.25:1.0 | NaOH | 100-110 | 1.028 |

| None (Pure CF Resin) | 1.0:0:1.0 | NaOH | 90-95 | 1.020 |

| Molar Ratio (CHx/HQ) | T10 (°C) | T50 (°C) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 0/1 | 240 | 490 | 52.98 |

| 0.25/0.75 | 210 | 470 | 60.15 |

| 0.5/0.5 | 190 | 450 | 72.50 |

| 0.75/0.25 | 180 | 440 | 78.13 |

| 1/0 | 170 | 420 | 84.01 |

Data for tables compiled from research findings. vot.pllew.ro

Interdisciplinary Significance of Cyclohexanone-Formaldehyde Adducts and Polymers in Chemical Research

Cyclohexanone-formaldehyde resins hold significant importance across various scientific and industrial disciplines due to their versatility and wide compatibility with other materials. google.com Their primary role is as a multifunctional additive or co-binder in formulations for coatings, paints, and printing inks. ketoneresins.comresineitaliane.com

In the coatings and printing industries , the addition of CF resins imparts a range of desirable properties. They are known to enhance gloss, hardness, adhesion, film build, and accelerate drying times. ketoneresins.comunivoltd.comsinosunman.com These resins are compatible with a vast array of binders, including alkyd resins, nitrocellulose, and vinyl chloride copolymers, making them broadly applicable in formulations for automotive coatings, wood finishes, and metal paints. researchgate.netunivoltd.com In printing inks, from gravure and flexographic to ballpoint pen inks, CF resins improve pigment wetting, luster, and adhesion to challenging substrates like polyethylene (B3416737) and polypropylene. resineitaliane.comsinosunman.compolyolsandpolymers.net

Beyond surface coatings, CF adducts and polymers are crucial in advanced polymer systems . Their hydroxyl groups offer reactive sites for further chemical modification. ketoneresins.comitu.edu.tr This functionality allows them to be used in polyurethane (PUR) systems, where they react with isocyanates to improve resistance to water, heat, and corrosion in applications like floor coatings. ketoneresins.compolyolsandpolymers.net

Another critical area of interdisciplinary research is their use as curing agents for epoxy resins . Modified CF resins, such as those functionalized with amine groups, can act as hardeners for epoxy systems like diglycidyl ether of bisphenol-A (DGEBA). researchgate.netresearcher.liferesearchgate.net The resulting cured materials often exhibit enhanced mechanical properties and thermal stability, making them suitable for composites and structural adhesives. researchgate.netresearchgate.net The development of these specialized curing agents demonstrates the transition of CF chemistry from a traditional additive to a key reactive component in high-performance thermoset materials.

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

108334-37-8 |

|---|---|

分子式 |

C7H12O2 |

分子量 |

128.17 g/mol |

IUPAC名 |

cyclohexanone;formaldehyde |

InChI |

InChI=1S/C6H10O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H2;1H2 |

InChIキー |

CJTRGWNHVKRZEB-UHFFFAOYSA-N |

SMILES |

C=O.C1CCC(=O)CC1 |

正規SMILES |

C=O.C1CCC(=O)CC1 |

同義語 |

cyclohexanone condensate resin |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Mechanisms for Cyclohexanone Formaldehyde Polymerization

Condensation Polymerization Pathways

Acid-Catalyzed Synthesis of Cyclohexanone-Formaldehyde Resins

The acid-catalyzed synthesis of CFR resins offers an alternative to the more common base-catalyzed route, particularly when modifying the resin with components that are unstable or unreactive under basic conditions. emerald.com This method typically yields a dark red colored resin, in contrast to the light yellow product obtained from base catalysis. emerald.com

The acid-catalyzed condensation of cyclohexanone (B45756) and formaldehyde (B43269) is believed to proceed through a series of steps. Initially, under acidic conditions, cyclohexanone can enolize. In the presence of formaldehyde, an aldol-like reaction can occur, leading to the formation of hydroxymethyl derivatives of cyclohexanone. emerald.compsu.edu This is followed by an acid-catalyzed dehydration (elimination of water) from these hydroxymethyl intermediates. emerald.com The subsequent reactions lead to the formation of methylene (B1212753) bridges that link the cyclohexanone units, resulting in the polymer chain. psu.eduinoe.ro

Various acid catalysts can be employed for the synthesis of CFR resins, with hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TSA) being common examples. emerald.comresearchgate.net The choice and concentration of the acid catalyst can influence the reaction rate and the properties of the final resin. For instance, studies have utilized concentrated HCl or p-TSA for the in situ modification of CFR. emerald.com Research has also been conducted on the use of p-toluenesulfonic acid at a concentration of 3% w/w in a solvent mixture of toluene (B28343) and N-methylpyrrolidone (NMP) for the synthesis of cyclohexanone-aniline-formaldehyde resins. researchgate.net

A comparative study on the effect of different acid catalysts on CFR synthesis is summarized in the table below.

| Catalyst | Reactants | Solvent | Temperature (°C) | Observations | Reference |

| p-Toluenesulfonic acid (PTSA) | Cyclohexanone, Aniline (B41778), Paraformaldehyde | Toluene/NMP (1:1) | 80, rising to 95 | Resin with functional groups and modified properties | |

| Hydrochloric Acid (HCl) | Cyclohexanone, p-Aminobenzoic Acid, Formaldehyde | DMF/Toluene (1:1) | Not specified | Formation of resins with varying molar ratios of monomers | psu.eduinoe.ro |

| p-Toluenesulfonic acid (p-TSA) or Hydrochloric Acid (HCl) | Cyclohexanone, Paraformaldehyde, Isocyanuric Acid | Not specified | Not specified | In situ modification of CFR | emerald.com |

Formaldehyde is introduced into the reaction in different forms, primarily as paraformaldehyde or formalin. Paraformaldehyde, a solid polymer of formaldehyde, needs to be depolymerized to release monomeric formaldehyde for the reaction to proceed. uwo.ca This depolymerization is typically achieved by heating in the reaction medium. uwo.ca Paraformaldehyde is often used in solvent-based systems, such as in a mixture of toluene and N-methylpyrrolidone (NMP), where it is dissolved and heated with cyclohexanone before the addition of an acid catalyst. emerald.com

Formalin, an aqueous solution of formaldehyde (typically 37-40%), can also be used. uwo.ca However, the presence of a large amount of water in formalin can be disadvantageous for condensation reactions where water is a byproduct. google.com In acidic media, the formaldehyde in formalin exists as methylene hydrate. uwo.ca Two main methods for the acid-catalyzed synthesis involving these formaldehyde sources have been described:

Method I: Cyclohexanone, paraformaldehyde, and a modifying agent are mixed, and then an acid catalyst is added. emerald.comresearchgate.netresearchgate.net

Method II: A modifying agent and formalin are first reacted to form an intermediate, from which water is removed. This intermediate is then mixed with cyclohexanone and paraformaldehyde, followed by the slow addition of an acid catalyst. emerald.comresearchgate.netresearchgate.net

Base-Catalyzed Synthesis of Cyclohexanone-Formaldehyde Resins

The base-catalyzed synthesis is the more traditional and widely used method for producing CFR resins. emerald.com This process typically involves reacting cyclohexanone with formaldehyde in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at elevated temperatures, usually around 80-90°C. emerald.com Solid base catalysts, such as Al-Mg hydrotalcite, have also been utilized, sometimes in conjunction with a phase-transfer catalyst. emerald.commagtech.com.cn

The fundamental reaction in the base-catalyzed synthesis of CFR is the aldol (B89426) condensation. emerald.comiitk.ac.in Cyclohexanone possesses four acidic α-hydrogens, which can be abstracted by a strong base to form an enolate ion. emerald.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. wikipedia.orgrsc.org This initial step is an aldol addition, resulting in the formation of a methylol cyclohexanone (a β-hydroxy ketone). emerald.comjetir.org

The following table summarizes typical conditions for base-catalyzed CFR synthesis.

| Base Catalyst | Formaldehyde Source | Temperature (°C) | Key Reaction Steps | Reference |

| Sodium Hydroxide (NaOH) | Paraformaldehyde | 42 to 210 | Aldol addition, Dehydration, Michael addition | jetir.org |

| Potassium Hydroxide (KOH) | Formalin (30% aq.) | 50, rising to 85 | Aldol reaction | emerald.com |

| Sodium Hydroxide (NaOH) | Formalin (37%) | ~85 | Aldol-like condensation | emerald.com |

| Al-Mg Hydrotalcite | Not specified | Not specified | Aldol reaction | emerald.com |

Impact of Basic Catalysts (e.g., NaOH, KOH, Hydrotalcite, Benzyltriethylammonium Chloride)

The polymerization of cyclohexanone and formaldehyde is frequently carried out in the presence of basic catalysts. emerald.comontosight.ai Common catalysts include strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as solid bases like hydrotalcite. emerald.comgoogle.commagtech.com.cn The reaction proceeds via an aldol condensation mechanism. emerald.com

Initially, the basic catalyst abstracts an α-hydrogen from cyclohexanone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form a methylol cyclohexanone derivative. emerald.com This process can be repeated, leading to the formation of di- and tri-methylol derivatives. The subsequent condensation of these methylol compounds, often involving the elimination of water, results in the formation of the polymer chain. lew.ro The molecular weight and properties of the resulting resin are influenced by the reaction conditions and the specific catalyst used. emerald.com

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These strong alkali hydroxides are effective catalysts for the condensation reaction. google.comjetir.org They are typically used as aqueous solutions. jetir.orgjustia.com The concentration of the alkali catalyst is a critical parameter, with amounts typically ranging from 0.25% to 1% based on the weight of the cyclohexanone. google.com Using less than 0.25% catalyst can significantly reduce the resin yield, while exceeding 1% can lead to undesirable darkening of the product. google.com The use of these strong bases necessitates careful control of the reaction pH, which should ideally be maintained around 8 during the initial phase and neutralized before resin recovery to prevent side reactions and ensure product clarity. google.com

Hydrotalcite: This layered double hydroxide (LDH) has emerged as a promising heterogeneous solid base catalyst for the synthesis of cyclohexanone-formaldehyde resins. emerald.commagtech.com.cnmdpi.com Hydrotalcites, with their brucite-like structure, offer a solid support for the basic active sites. mdpi.com Rehydrated Mg-Al hydrotalcites have been shown to be particularly effective catalysts. researcher.life The use of hydrotalcite can lead to high yields of the resin under optimized conditions. magtech.com.cn For instance, a study on the synthesis of water-soluble ketone-aldehyde resins using hydrotalcite as a catalyst reported a yield of 86.42% under specific conditions. magtech.com.cn

Benzyltriethylammonium Chloride: This compound acts as a phase-transfer catalyst (PTC) and is often used in conjunction with a basic catalyst like KOH. emerald.com Phase-transfer catalysis is particularly useful when dealing with reactants that are soluble in different, immiscible phases. In the cyclohexanone-formaldehyde system, the PTC facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase containing the cyclohexanone, thereby accelerating the reaction. emerald.comptfarm.pl

Optimization of Catalyst Concentration and Addition Strategies

Optimizing the catalyst concentration and its addition strategy is crucial for controlling the polymerization process and the final properties of the cyclohexanone-formaldehyde resin.

Catalyst Concentration: The amount of catalyst directly impacts the reaction rate and the molecular weight of the resulting polymer. google.comresearchgate.net

For strong bases like NaOH or KOH, the concentration is typically kept within a narrow range of 0.25% to 1.0% by weight of the cyclohexanone. google.com

Concentrations at the lower end of this range (0.25% to 0.36%) tend to produce softer resins. google.com

Higher concentrations (0.6% to 0.8%) generally result in harder resins. google.com

Exceeding a 1% concentration can lead to the formation of darker-colored resins. google.com

A study on the synthesis of methylcyclohexanone-formaldehyde resin found that the optimal concentration of NaOH was 0.4% relative to the methylcyclohexanone. researchgate.net Another study investigating the self-polymerization of cyclohexanone in a high-pressure reactor varied the catalyst concentration from 20% to 40%, observing an increase in the degree of polymerization with higher catalyst loading. researchgate.net

Catalyst Addition Strategies: The method of introducing the catalyst and reactants into the reaction vessel can significantly influence the reaction's progress and exotherm.

A common strategy involves the gradual and continuous addition of the catalyst and formaldehyde to the cyclohexanone. google.com

Often, the catalyst is premixed with a portion or all of the formaldehyde solution before being added to the reaction mixture. google.com

One patented process describes adding about 25% of the formaldehyde to the cyclohexanone, heating the mixture, and then gradually adding a small portion of the catalyst solution. The remainder of the catalyst is then mixed with the remaining formaldehyde and added continuously. google.com This staged addition helps to control the initial exothermic reaction.

The temperature is typically raised from an initial range of 50-70°C to 95-100°C as the reaction proceeds. google.com

The table below summarizes the impact of catalyst concentration on resin properties based on available research.

| Catalyst | Concentration (% of Cyclohexanone) | Effect on Resin Properties |

| Caustic Alkali (NaOH/KOH) | 0.25 - 0.36 | Tends to produce softer resins. google.com |

| Caustic Alkali (NaOH/KOH) | 0.6 - 0.8 | Tends to produce harder resins. google.com |

| Caustic Alkali (NaOH/KOH) | > 1.0 | Results in objectionably dark colored resins. google.com |

| NaOH | 0.4 (relative to methylcyclohexanone) | Optimal for softening point and hydroxide value in methylcyclohexanone-formaldehyde resin synthesis. researchgate.net |

Phase-Transfer Catalysis in Cyclohexanone-Formaldehyde Systems

Phase-transfer catalysis (PTC) is a powerful technique employed in heterogeneous reaction systems to facilitate the reaction between reactants located in different immiscible phases. ptfarm.pl In the context of cyclohexanone-formaldehyde polymerization, which often involves an aqueous solution of formaldehyde and an organic phase of cyclohexanone, PTC can significantly enhance the reaction rate. emerald.comptfarm.pl

The fundamental principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, that can transport a reactant from the aqueous phase to the organic phase. emerald.comptfarm.pl In the base-catalyzed polymerization of cyclohexanone and formaldehyde, the phase-transfer catalyst facilitates the transfer of the hydroxide anion (OH-) from the aqueous phase to the organic phase where the cyclohexanone is present. emerald.com This increases the concentration of the active catalyst in the vicinity of the organic reactant, thereby accelerating the formation of the cyclohexanone enolate and the subsequent condensation with formaldehyde. emerald.comptfarm.pl

The use of a phase-transfer catalyst can be part of a strategy to improve the efficiency and control of the polymerization process. emerald.com For example, a solid catalyst like Al-Mg hydrotalcite has been used in conjunction with a phase-transfer catalyst for the synthesis of cyclohexanone-formaldehyde resin. emerald.com

Mannich Reaction in Cyclohexanone-Formaldehyde Systems

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. byjus.com In the context of cyclohexanone and formaldehyde, this reaction provides a versatile route to synthesize β-amino-carbonyl compounds, also known as Mannich bases. byjus.comwikipedia.org

Fundamental Mechanism of the Mannich Reaction with Cyclohexanone and Formaldehyde

The Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the aminomethylation of acidic protons adjacent to a carbonyl group. testbook.com When applied to cyclohexanone and formaldehyde in the presence of a primary or secondary amine, it yields a β-amino-carbonyl compound, commonly referred to as a Mannich base. byjus.comwikipedia.org The reaction mechanism can proceed under both acidic and basic conditions, with distinct pathways for each. acs.org

Acid-Catalyzed Mechanism:

Iminium Ion Formation: The reaction commences with the nucleophilic addition of the amine to the carbonyl group of formaldehyde. This is followed by dehydration to form a reactive electrophilic species known as an iminium ion (or Schiff base). wikipedia.org

Enolization of Cyclohexanone: In the acidic medium, the cyclohexanone tautomerizes to its more reactive enol form. wikipedia.org

Nucleophilic Attack: The electron-rich enol of cyclohexanone then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. wikipedia.org

Deprotonation: The final step involves deprotonation to regenerate the carbonyl group and yield the final β-amino-carbonyl product. byjus.com

Base-Catalyzed Mechanism:

The base-catalyzed Mannich reaction also proceeds through the formation of an iminium ion from the amine and formaldehyde. However, the key difference lies in the activation of the cyclohexanone.

Carbanion Formation: Under basic conditions, a proton is abstracted from the α-carbon of cyclohexanone, generating a carbanion (enolate). acs.org

Nucleophilic Attack: This highly nucleophilic carbanion then attacks the iminium ion in an SN2-type mechanism. acs.org The rate of this reaction generally increases with higher pH values. acs.org

Kinetic studies on the reaction between cyclohexanone, dimethylamine (B145610), and formaldehyde have indicated that different mechanisms are operative in acidic and basic media, with complex combinations occurring at intermediate pH values. acs.org The base-catalyzed pathway is generally faster than the acid-catalyzed one. acs.org

The following table provides a simplified overview of the key steps in the Mannich reaction mechanism under different catalytic conditions.

| Catalytic Condition | Key Intermediate from Amine & Formaldehyde | Activated Form of Cyclohexanone |

| Acidic | Iminium Ion wikipedia.org | Enol wikipedia.org |

| Basic | Iminium Ion acs.org | Carbanion (Enolate) acs.org |

Incorporation of Primary and Secondary Amines (e.g., Aniline, Dimethylamine)

The Mannich reaction's versatility stems from its ability to incorporate a wide range of primary and secondary amines, which introduces diverse functionalities into the final product. wikipedia.orgtestbook.com The choice of amine significantly influences the properties and potential applications of the resulting Mannich base.

Secondary Amines (e.g., Dimethylamine):

The reaction of cyclohexanone with formaldehyde and a secondary amine, such as dimethylamine, is a classic example of the Mannich reaction. testbook.comchemistrylearner.com This reaction typically yields a 2-((dimethylamino)methyl)cyclohexanone. testbook.com The hydrochloride salt of the amine is often used in the reaction. adichemistry.com Kinetic studies have been performed on the system involving cyclohexanone, dimethylamine, and formaldehyde to elucidate the reaction mechanisms under different pH conditions. acs.org One method for preparing the Mannich base involves reacting cyclohexanone with formaldehyde and dimethylamine hydrochloride.

Primary Amines (e.g., Aniline):

Primary amines, like aniline, can also be effectively employed in the Mannich reaction with cyclohexanone and formaldehyde. thieme-connect.derjpbcs.comrsc.org The use of aniline as the amine component can have a positive effect on the reaction yield. thieme-connect.de Theoretical and experimental studies have investigated the proline-catalyzed direct asymmetric Mannich reaction between cyclohexanone, formaldehyde, and various anilines. acs.org This reaction can be thermally accelerated, and high enantioselectivities have been achieved. acs.org

The incorporation of different amines allows for the synthesis of a wide array of Mannich bases with varying structures and properties. For instance, various primary amines such as n-propylamine, n-butylamine, and benzylamine, as well as secondary amines like morpholine (B109124) and piperidine, have been used in the condensation with substituted cyclohexanones and formaldehyde. rjpbcs.com

The following table illustrates examples of primary and secondary amines used in the Mannich reaction with cyclohexanone and formaldehyde.

| Amine Type | Example Amine |

| Primary | Aniline thieme-connect.derjpbcs.comrsc.org |

| n-Propylamine rjpbcs.com | |

| n-Butylamine rjpbcs.com | |

| Benzylamine rjpbcs.com | |

| Secondary | Dimethylamine testbook.comacs.orgchemistrylearner.com |

| Morpholine rjpbcs.com | |

| Piperidine rjpbcs.com |

Stereoselectivity in Mannich Reactions of Cyclohexanone with Formaldehyde

When the cyclohexanone substrate is substituted, the Mannich reaction can lead to the formation of stereoisomers. The control of stereoselectivity, particularly enantioselectivity, is a significant area of research in organic synthesis.

In the context of the Mannich reaction involving cyclohexanone and formaldehyde, the use of chiral catalysts can induce stereoselectivity. wikipedia.org (S)-proline is a widely used organocatalyst for the direct asymmetric Mannich reaction. acs.orgacs.orgnih.govresearchgate.netresearchgate.net Theoretical studies, using density functional theory (DFT), have been conducted to understand the stereocontrol steps of the (S)-proline catalyzed Mannich reaction of cyclohexanone, formaldehyde, and aniline. acs.orgnih.govresearchgate.netresearchgate.net

The proposed mechanism for the proline-catalyzed reaction involves the formation of an enamine from cyclohexanone and (S)-proline, and an imine from formaldehyde and the amine. acs.orgnih.govresearchgate.net The subsequent reaction between the enamine and the imine is the stereodetermining step. The conformation of the enamine is crucial for the enantioselectivity of the reaction. acs.orgnih.govresearchgate.net

Theoretical calculations have shown that the transformation of the initially formed syn-enamine to the more stable anti-enamine requires a relatively low activation energy. acs.orgnih.gov The subsequent reaction of the enamine with the imine can proceed through two different pathways, leading to either the (S)- or (R)-configured product. The energy barrier for the formation of the (S)-intermediate is calculated to be significantly lower than that for the (R)-intermediate. acs.orgnih.govresearchgate.net This kinetic and thermodynamic preference for the (S)-pathway is in agreement with experimental observations, where the (S)-configuration is the major product. acs.orgnih.gov

The stereochemical outcome of the proline-catalyzed Mannich reaction can also be influenced by the structure of the catalyst. For instance, a modified proline catalyst, such as a methylated pyrrolidinecarboxylic acid, can be used to favor the formation of the anti product. wikipedia.org

The following table summarizes key findings from theoretical studies on the stereoselectivity of the (S)-proline catalyzed Mannich reaction of cyclohexanone, formaldehyde, and aniline.

| Parameter | Value (kcal/mol) | Significance |

| Activation barrier for syn-enamine proton transfer | 10.2 acs.orgnih.govresearchgate.net | Formation of the initial enamine conformation. |

| Activation barrier for anti-enamine proton transfer | 17.9 acs.orgnih.govresearchgate.net | Formation of the alternative enamine conformation. |

| Energy for syn- to anti-enamine rotation | 4.2 acs.orgnih.govresearchgate.net | Low barrier for interconversion between enamine conformers. |

| Activation energy for (S)-intermediate formation | 8.5 acs.orgnih.govresearchgate.net | Favored pathway leading to the major product. |

| Activation energy for (R)-intermediate formation | 12.4 acs.orgnih.govresearchgate.net | Disfavored pathway leading to the minor product. |

Kinetic and Mechanistic Studies of Cyclohexanone-Formaldehyde Reactions

The polymerization of cyclohexanone and formaldehyde is a complex process influenced by a variety of factors. Understanding the kinetics and reaction mechanisms is crucial for controlling the properties of the resulting resin. This section delves into the key aspects of these studies, including reaction rate determination, monitoring of reactant consumption, and the effects of temperature, time, and solvents.

Reaction Rate Determination and Kinetic Parameter Analysis

The kinetics of the cyclohexanone-formaldehyde reaction have been investigated to determine rate constants and activation energies, providing insight into the reaction's speed and energy requirements. acs.orgresearchgate.net The reaction order has been observed to vary, often between 2 and 3, depending on the specific reaction conditions. researchgate.net

Kinetic data for the reaction between cyclohexanone, dimethylamine, and formaldehyde have been presented, with different mechanisms proposed for acidic and basic media. acs.org In basic conditions, the reaction is thought to involve a carbanion derived from the active hydrogen compound reacting with an aminomethylol. acs.org Conversely, in acidic media, the mechanism likely involves a carbonium ion from the aminomethylol reacting with the active hydrogen compound. acs.org

Kinetic parameters such as the activation energy (Ea), entropy (ΔS), enthalpy (ΔH), and Gibbs free energy (ΔG*) of activation for the self-polymerization of cyclohexanone have been estimated from monomer conversion data. researchgate.net For the self-polymerization of cyclohexanone in the presence of a base catalyst, the estimated activation energy was approximately 379 kJ/mol. researchgate.net Studies on the curing kinetics of epoxy resins with modified cyclohexanone-formaldehyde resins have also been conducted using techniques like differential scanning calorimetry (DSC) to determine parameters like activation energy and pre-exponential factors. researchgate.net

Table 1: Kinetic Parameters for Cyclohexanone-Formaldehyde and Related Reactions

| Reaction System | Method | Key Kinetic Parameters Determined | Reference |

| Cyclohexanone, dimethylamine, formaldehyde | Analysis of formaldehyde consumption | Reaction rate constants, proposed mechanisms for acidic and basic media | acs.org |

| Self-polymerization of cyclohexanone | Monomer conversion data | Rate constant (k), activation energy (Ea), entropy (ΔS), enthalpy (ΔH), Gibbs free energy (ΔG*) | researchgate.net |

| Epoxy resin with p-aminobenzoic acid/cyclohexanone/formaldehyde resin | Differential Scanning Calorimetry (DSC) | Activation energy of curing | psu.edu |

| Epoxy resin with modified cyclohexanone-formaldehyde resin | Differential Scanning Calorimetry (DSC) | Activation energy, pre-exponential factor, rate constant | researchgate.net |

Monitoring of Formaldehyde Consumption During Polymerization

A key aspect of studying the kinetics of this polymerization is the ability to monitor the consumption of formaldehyde over time. magtech.com.cn This provides direct insight into the reaction's progress. Various methods have been employed for this purpose.

One approach involves a modified analytical method that allows for the determination of formaldehyde in the presence of other aldehydes or ketones, which is crucial for tracking the reaction accurately. acs.org Another technique that has been successfully applied is near-infrared (NIR) spectroscopy. researchgate.net This method can be used for online, real-time determination of free formaldehyde content during the polymerization process of resins like phenolic resin, offering a non-destructive and rapid analysis. researchgate.net The absorption band of C-H bonds in formaldehyde can be extracted from overlapping bands to monitor its concentration. researchgate.net While biological monitoring of formaldehyde exposure exists, it is generally not the primary method for tracking reaction kinetics. iarc.fr

Temperature and Time Dependency of Reaction Progression

The progression of the cyclohexanone-formaldehyde polymerization is highly dependent on both temperature and reaction time. researchgate.netpsu.edumagtech.com.cnresearchgate.netgoogle.comresearchgate.netemerald.comelchemy.comresearchgate.net Generally, increasing the reaction temperature accelerates the rate of polymerization. google.comemerald.com

The reaction is often initiated at a lower temperature, and the exothermic nature of the reaction causes the temperature to rise. google.comemerald.com For instance, the reaction can be started at a temperature between 50°C and 70°C, with the heat of reaction raising it to 95°C to 100°C. google.com In some processes, the reaction temperature is maintained at around 85°C. emerald.com The synthesis can involve stages with different temperature profiles, such as an initial phase between 20°C and 100°C, followed by dehydration and condensation at 50°C to 120°C, and finally catalyst removal at temperatures up to 200°C. justia.com

The duration of the reaction is also a critical parameter. researchgate.net Studies have varied the reaction time, for example from 7 to 10 hours, to observe its effect on monomer conversion and the properties of the resulting resin. researchgate.net The reaction time is often coupled with temperature control to achieve the desired degree of polymerization and final product characteristics. emerald.com For example, a process might involve refluxing for a set period, followed by water removal to drive the reaction to completion. emerald.comlew.ro

Table 2: Temperature and Time Parameters in Cyclohexanone-Formaldehyde Polymerization

| Catalyst/System | Initial Temperature | Reaction Temperature | Duration | Reference |

| Caustic alkali | 50-70°C | Rises to 95-100°C | Not specified | google.com |

| Acid catalyst | Heated to 80°C | Rises to 95°C, then 130°C | 1.5 h reflux, then water removal | emerald.com |

| Basic catalyst | Heated to 50°C | Rises to 85°C | 30 min, then 1.5 h addition | emerald.com |

| Base catalyst | 90-110°C | 90-110°C | 7-10 hours | researchgate.net |

| Basic catalyst | Heated to 65°C | Reflux, then rises to 135°C | 1.5 h reflux, then 1.5 h azeotropic distillation | lew.ro |

Solvent Effects on Reaction Pathways and Polymer Yield

The choice of solvent can significantly influence the reaction pathways and the yield of the cyclohexanone-formaldehyde polymer. researchgate.netresearchgate.netpsu.edumagtech.com.cngoogle.comresearchgate.net Solvents can affect the solubility of reactants and the growing polymer chains, as well as the reaction kinetics.

In some syntheses, a mixture of solvents is used. For example, a combination of N-methylpyrrolidone (NMP) and toluene has been employed, with the toluene also serving to remove water azeotropically, which drives the condensation reaction forward. emerald.comlew.ro The solubility of the final resin is a key consideration, with some resins being soluble in polar solvents like DMF and NMP, and insoluble in others like alcohols. lew.ro

The presence of a solvent can also impact the physical properties of the resulting resin. For instance, the use of a specific solvent system can lead to a one-phase clear solution and a clear coat of the binder system in coating applications. scribd.com The yield of the resin is also affected by the reaction conditions, including the solvent. For example, under optimized conditions with a solid base catalyst, a yield of 86.42% has been reported. magtech.com.cn

Modification and Functionalization Strategies for Cyclohexanone Formaldehyde Resins

In Situ Modification Techniques

In situ modification is a process where the modifying agent is introduced directly into the reaction mixture during the synthesis of the cyclohexanone-formaldehyde resin. This one-step method allows for the incorporation of the modifier into the polymer backbone, leading to a homogeneously modified resin.

Modification with Nitrogen-Containing Compounds

The incorporation of nitrogen-containing compounds into the CF resin structure is a key strategy for introducing specific functionalities. These modifications can enhance properties such as conductivity, thermal resistance, and adhesion.

The modification of cyclohexanone-formaldehyde resins with isocyanuric acid (ICA) is primarily aimed at producing resins with higher melting points and decomposition temperatures, making them suitable for applications such as fire-retardant polyurethanes. emerald.combohrium.com The synthesis is conducted via in situ condensation polymerization in the presence of an acid catalyst, like hydrochloric acid or p-toluenesulfonic acid. emerald.com

The reaction must be carried out under acidic conditions because ICA exists in an enolic form in basic media, which is inactive for the required aldol-like condensation. emerald.combohrium.com The formation of the modified resin involves an initial aldol-like reaction, followed by the acid-catalyzed elimination of water from the hydroxymethyl derivatives of cyclohexanone (B45756). emerald.com The ICA can also participate in a Mannich-type reaction, forming a methylene (B1212753) bridge between the cyclohexanone and isocyanuric rings. emerald.com

Two primary methods are employed for this modification:

Method I: Cyclohexanone, paraformaldehyde, and ICA are mixed, followed by the addition of an acid catalyst to initiate the formation of the modified resin. emerald.combohrium.com

Method II: This method involves the pre-reaction of ICA with formalin to produce N,N,N-trihydroxymethyl isocyanurate. This intermediate is then mixed with cyclohexanone and paraformaldehyde, and an acid catalyst is added to yield the ICA-modified CF resin. emerald.combohrium.com

The resulting Isocyanuric Acid-Modified Cyclohexanone-Formaldehyde (CF-ICA) resins are typically dark red and exhibit different solubility profiles in organic solvents compared to unmodified CF resins. emerald.com

Table 1: Synthesis Conditions for Acid-Catalyzed Cyclohexanone-Formaldehyde Resin (CFR-A)

| Catalyst | Catalyst/Cyclohexanone (w/w, %) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| p-TSA | 1 | 4 | 85 | 95-105 |

| p-TSA | 2 | 3 | 85 | 95-105 |

| p-TSA | 3 | 2 | 90 | 100-110 |

| HCl | 3 | 2 | 90 | 100-110 |

Cyclohexanone-formaldehyde resins can be modified in situ with aniline (B41778) and oligoanilines (such as 4-aminodiphenylamine and N-N'-diphenyl-1,4-phenylene diamine) to synthesize conductive ketonic resins. emerald.comemerald.comresearchgate.net This modification is performed in the presence of a base catalyst, typically an aqueous sodium hydroxide (B78521) (NaOH) solution. emerald.com The process involves mixing the ketone, formalin, and the aniline modifier before adding the NaOH solution to initiate the condensation reaction. emerald.com

The resulting aniline-modified CF resins (AnCF-Rs) have been found to exhibit conductivity values in the range of 10⁻³ to 10⁻⁵ S/cm. emerald.comresearchgate.net The incorporation of aniline groups may also enhance the adhesive strength of coatings and provide corrosion inhibition on metal surfaces. emerald.comemerald.com A key limitation of this method is that the amount of aniline or oligoaniline used must be carefully controlled, as excessive amounts can lead to a product that is insoluble in common organic solvents. emerald.comresearchgate.net

Table 2: Molar Ratios for Aniline-Formaldehyde Resin (AnF-R) Synthesis

| Resin Designation | Aniline/Formaldehyde (B43269) Molar Ratio |

|---|---|

| AnF-R1 | 1/5 |

| AnF-R2 | 1/2.5 |

| AnF-R3 | 1/2 |

This specific modification strategy is a two-step process for incorporating isocyanuric acid into the CF resin structure. emerald.com First, N,N,N-trihydroxymethyl isocyanurate (ICA-TM) is synthesized by reacting isocyanuric acid with an aqueous formalin solution at elevated temperatures. emerald.com The resulting viscous solution of ICA-TM is then used as the modifier in the subsequent in situ polymerization. emerald.com

In the second step, the prepared ICA-TM solution is added to a mixture of cyclohexanone and paraformaldehyde, along with solvents like N-Methyl-2-pyrrolidone (NMP) and toluene (B28343). An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is then introduced to the heated mixture to facilitate the condensation reaction, yielding the final modified resin. emerald.com

Modification with Bio-Based Phenolic Compounds

In response to growing environmental concerns, research has focused on incorporating renewable, bio-based materials into synthetic resins. itu.edu.trresearchgate.net Bio-based phenolic compounds offer a sustainable alternative to purely petroleum-derived components, aiming to create more eco-friendly products.

Tannins, which are naturally occurring polyphenolic compounds, can be used to create environmentally friendly cyclohexanone-formaldehyde resins. itu.edu.trresearchgate.net The goal of this modification is to produce eco-friendly resins with enhanced thermal properties, specifically higher decomposition temperatures. itu.edu.trresearchgate.net

The synthesis is an in situ process where tannin is mixed with cyclohexanone and formalin in the presence of a base catalyst like sodium hydroxide. itu.edu.trresearchgate.net The tannin structure, which is rich in phenolic groups, becomes incorporated into the CF resin backbone during the condensation reaction. itu.edu.tr The resulting tannin-modified cyclohexanone-formaldehyde resins (TCFRs) are typically dark red and soluble in common organic solvents. itu.edu.trresearchgate.net A significant advantage of using tannin is its high content of catechol groups, which can help reduce formaldehyde emission levels in the final product and may also improve the adhesive properties of coatings. itu.edu.trresearchgate.net

Olive Pomace-Modified Cyclohexanone-Formaldehyde Composite Resins

The integration of agro-industrial waste into polymer synthesis represents a significant advancement in creating sustainable and eco-friendly materials. Olive pomace (OP), a byproduct of olive oil production rich in lignin, cellulose, and phenolic compounds, has been successfully utilized as a modifying agent for cyclohexanone-formaldehyde resins (CFR). ingentaconnect.comresearchgate.net This modification is typically achieved through an in situ process where OP is incorporated during the condensation reaction of cyclohexanone and formaldehyde in the presence of a sodium hydroxide catalyst. ingentaconnect.com

The primary objective of this modification is to produce an eco-friendly composite resin, referred to as OP-modified cyclohexanone composite resin (OPCFCR), with enhanced properties. ingentaconnect.com Research has shown that incorporating OP, at percentages of 5% and 10% relative to the weight of cyclohexanone, results in a composite material with improved characteristics. researchgate.net The resulting OPCFCR is soluble in common organic solvents and has a distinct dark red-brown color. ingentaconnect.comresearchgate.net

The presence of phenolic groups, such as catechol groups from the olive pomace, within the resin structure is believed to enhance the adhesive strength of coatings formulated with these resins. ingentaconnect.comresearchgate.net Furthermore, the incorporation of OP is considered a potential method for reducing formaldehyde emission levels in the final adhesive system. researchgate.net The properties of these composite resins make them suitable for applications such as adhesives and coatings. ingentaconnect.com

Table 1: Characteristics of Olive Pomace-Modified Cyclohexanone-Formaldehyde Resins

| Property | Description | Source(s) |

|---|---|---|

| Modifier | Olive Pomace (OP) | ingentaconnect.comresearchgate.net |

| Synthesis Method | In situ modification during base-catalyzed condensation | ingentaconnect.com |

| OP Loading | 5% and 10% by weight of cyclohexanone | researchgate.net |

| Appearance | Dark red-brown solid | ingentaconnect.comresearchgate.net |

| Solubility | Soluble in common organic solvents | ingentaconnect.comresearchgate.net |

| Potential Advantages | Eco-friendly, improved adhesive strength, reduced formaldehyde emission | ingentaconnect.comresearchgate.net |

Hydroquinone (B1673460) Co-condensation in Resin Synthesis

Co-condensation with phenolic compounds is a key strategy for functionalizing cyclohexanone-formaldehyde resins. Hydroquinone, with its aromatic structure and reactive hydroxyl groups, can be co-condensed with cyclohexanone and formaldehyde under basic catalysis to create hybrid resins. lew.ro In this reaction, methylol (-CH2OH) groups are formed on both the hydroquinone and cyclohexanone units, which then react to form methylene bridges, linking the aliphatic and aromatic rings into a polymer chain. lew.ro

The molar ratio of hydroquinone to cyclohexanone is a critical parameter that significantly influences the properties of the final resin. The resulting co-condensed polymers are typically solid, brittle, and dark-colored materials. lew.ro Spectroscopic analysis, including IR and 1H-NMR, confirms the incorporation of both hydroquinone and cyclohexanone units into the polymer structure. lew.ro

A key finding from studies on these resins is the relationship between composition and thermal stability. Resins with a higher proportion of hydroquinone units exhibit lower thermal stability compared to those with a higher cyclohexanone content. The activation energy of thermal decomposition for these resins has been determined to be in the range of 52.98–84.01 kJ/mol, depending on the specific monomer composition. lew.ro

Table 2: Influence of Hydroquinone on Thermal Properties of Cyclohexanone-Formaldehyde Resins

| Parameter | Value Range | Impact of Higher Hydroquinone Content | Source(s) |

|---|---|---|---|

| Synthesis Method | Base-catalyzed co-condensation | N/A | lew.ro |

| Resulting Polymer | Solid, brittle, dark-colored resin | N/A | lew.ro |

| Activation Energy of Decomposition | 52.98–84.01 kJ/mol | Lower activation energy | lew.ro |

| Thermal Stability | Dependent on molecular composition | Decreased thermal stability | lew.ro |

Other Modifiers and Co-Reactants

Methylcyclohexanone Co-polymerization

The properties of cyclohexanone-formaldehyde resins can be tailored by incorporating structural analogs of cyclohexanone into the polymer backbone. Co-polymerization with methylcyclohexanone (specifically 3-methyl or 4-methyl homologs) is a documented strategy to produce resins with modified characteristics. google.com The synthesis involves reacting a mixture of cyclohexanone and methylcyclohexanone with formaldehyde, typically in the presence of a caustic alkali catalyst. google.com

The process parameters, such as the molar ratio of total ketones to formaldehyde, are crucial for obtaining resins with desired properties like good color stability and compatibility with other polymers, such as nitrocellulose and vinyl chloride polymers. google.com Molar ratios of formaldehyde to the ketone component are generally maintained in the range of 1.35:1 to 1.65:1. google.com This co-polymerization approach allows for the production of resins with varied solubility and compatibility, expanding their utility in diverse coating and lacquer formulations. google.comgoogle.com

Modification with Unsaturated Monomers (e.g., 4-Vinyl Aniline)

Introducing unsaturated functionalities into the cyclohexanone-formaldehyde resin structure opens pathways for further polymerization and cross-linking. A notable example is the in situ modification with 4-vinyl aniline (VAn) during the base-catalyzed condensation of cyclohexanone and formaldehyde. itu.edu.trresearchgate.net This one-step method produces a soluble and processable ketonic resin containing reactive vinyl and amino groups. itu.edu.tr

The most significant outcome of this modification is the introduction of electrical conductivity. The 4-vinyl aniline modified cyclohexanone-formaldehyde resins (CFVAnR) have been reported to have conductivity values in the range of 10⁻⁴ to 10⁻² S/cm, classifying them as conductive ketonic resins. itu.edu.trresearchgate.net The presence of vinyl groups allows for subsequent reactions; for instance, these groups can be polymerized using chemical radical systems to create chain-extended resins with significantly higher molecular weights. itu.edu.trresearchgate.net Furthermore, these modified resins can be used to synthesize block copolymers with other conductive polymers, such as polypyrrole, to achieve even higher conductivity (3.7 × 10⁻¹ to 3.8 × 10⁻² S/cm) and enhanced thermal stability. itu.edu.tr

Table 3: Properties of 4-Vinyl Aniline Modified Cyclohexanone-Formaldehyde Resin (CFVAnR)

| Property | Description/Value | Source(s) |

|---|---|---|

| Modifier | 4-Vinyl Aniline (VAn) | itu.edu.trresearchgate.net |

| Functional Groups Introduced | Vinyl, Amino | itu.edu.tr |

| Electrical Conductivity | 10⁻⁴ - 10⁻² S/cm | itu.edu.trresearchgate.net |

| Post-Modification Potential | Chain extension via vinyl group polymerization | itu.edu.trresearchgate.net |

| Block Copolymer Conductivity (with Polypyrrole) | 3.7 × 10⁻¹ - 3.8 × 10⁻² S/cm | itu.edu.tr |

| Key Advantage | Production of soluble and processable conductive resins | itu.edu.trresearchgate.net |

Introduction of Carboxylic Acid, Ester, and Phenolic Functionalities

Functionalizing cyclohexanone-formaldehyde resins by introducing carboxylic acid, ester, or additional phenolic groups enhances their reactivity and allows for their use in a wider range of applications.

Carboxylic Acid Functionalities: These can be introduced by reacting the hydroxyl groups of a pre-formed cyclohexanone-formaldehyde resin with cyclic anhydrides, such as maleic anhydride. This reaction results in a carboxy-unsaturated resin, which can then undergo further polycondensation reactions, for example, with epoxy resins like diglycidylether of bisphenol-A (DGEBA). researchgate.net

Ester Functionalities: Ester groups can be incorporated through the esterification of the resin's hydroxyl groups. For example, cyclohexanone-formaldehyde resin can be modified with carbazole-9-carbonyl chloride. This reaction links the carbazole (B46965) moiety to the resin backbone via an ester bond, creating a comonomer (Cz-CFR) that can be subsequently polymerized to form conductive polymers. researchgate.net

Phenolic Functionalities: As detailed in section 3.1.2.3, co-condensation with phenolic compounds like hydroquinone is an effective method for directly incorporating phenolic hydroxyl groups into the resin's structure during its initial synthesis. lew.ro

These functionalization strategies significantly increase the versatility of cyclohexanone-formaldehyde resins, enabling their use as intermediates for more complex polymer systems, including unsaturated polyesters and conductive polymers. researchgate.netresearchgate.net

Polymerization with Castor Oil Derivatives

Cyclohexanone-formaldehyde resins can be used to modify natural oils, such as castor oil, to produce valuable derivatives for polymer synthesis. Castor oil, a triglyceride rich in hydroxyl-containing ricinoleic acid, can be treated with a cyclohexanone-formaldehyde condensate. justia.com This process yields a modified castor oil polyol with altered reactivity and properties. justia.com

This modified castor oil derivative serves as a key component in the production of other polymers, most notably polyurethanes. justia.com By reacting the modified castor oil polyol with diisocyanates like diphenylmethane (B89790) diisocyanate (MDI), polyurethane resins are formed. justia.com This application demonstrates the role of cyclohexanone-formaldehyde condensates not as a primary backbone component, but as a functionalizing agent for bio-based monomers, thereby enhancing the properties of the final polyurethane product. The existence of a "Cyclohexanone, formaldehyde, castor oil polymer" is confirmed by its own CAS registry number (68459-69-8), indicating that this is a recognized and distinct chemical substance. chemicalbook.com

Post-Polymerization Functionalization of Cyclohexanone-Formaldehyde Resins

Post-polymerization functionalization represents a versatile strategy to impart new properties and functionalities to cyclohexanone-formaldehyde (CF) resins. This approach allows for the targeted modification of the existing polymer backbone, enabling the introduction of reactive groups for specific applications, such as radiation curing, or to facilitate reactions with other polymer systems.

Derivatization to Introduce Curable Groups (e.g., Acrylate (B77674) for UV-Curing)

Standard cyclohexanone-formaldehyde resins lack reactive double bonds, such as C=C, which are necessary for participation in UV-curing processes. semanticscholar.org To overcome this limitation, curable groups can be introduced into the resin structure through chemical modification. One effective method involves reacting the hydroxyl and carbonyl groups present in the CF resin with a bridging agent and a functional monomer. semanticscholar.orgresearchgate.net

A notable example is the synthesis of a UV-curable cyclohexanone-formaldehyde (UVCF) resin using isophorone (B1672270) diisocyanate (IPDI) as a bridging agent and pentaerythritol (B129877) triacrylate (PETA) as the functional monomer. semanticscholar.orgresearchgate.net In this reaction, the isocyanate groups of IPDI react with the hydroxyl groups of the CF resin, and the remaining isocyanate groups then react with the hydroxyl groups of PETA. This process effectively grafts the acrylate functionality onto the CF resin backbone, rendering it photoreactive.

The successful synthesis of the UVCF resin is confirmed by changes in its molecular weight. The number average molecular weight (Mn) of the unmodified CF resin was found to be 650, with a molecular weight distribution (PDI) of 1.2. semanticscholar.org After modification with IPDI and PETA, the Mn of the resulting UVCF resin increased significantly to 2010. semanticscholar.orgresearchgate.net

The incorporation of the UVCF resin into UV-curable formulations has a direct impact on the system's viscosity. As the concentration of the UVCF resin increases, the viscosity of the formulation also increases. semanticscholar.orgresearchgate.net The photopolymerization behavior of these formulations is also influenced by the UVCF resin content. Studies have shown that after 230 seconds of exposure to UV irradiation, formulations containing the UVCF resin can achieve a photopolymerization conversion of over 80%. semanticscholar.orgresearchgate.net Optimal results, including a high photopolymerization rate and good thermal and mechanical properties of the cured film, are observed when the UVCF content is around 60%. semanticscholar.org

| Resin | Number Average Molecular Weight (Mn) | Molecular Weight Distribution (PDI) |

|---|---|---|

| Cyclohexanone-Formaldehyde (CF) Resin | 650 | 1.2 |

| UV-Curable Cyclohexanone-Formaldehyde (UVCF) Resin | 2010 | 2.8 |

| UV Irradiation Time (s) | Photopolymerization Conversion (%) |

|---|---|

| 230 | >80 |

Reactions with Epoxy Resins (e.g., Diglycidyl Ether of Bisphenol A)

Modified cyclohexanone-formaldehyde resins can also function as effective hardeners or curing agents for epoxy resin systems. researchgate.netresearchgate.net By introducing amine functionalities into the CF resin structure, it can be made reactive towards the epoxide groups of resins like diglycidyl ether of bisphenol A (DGEBA). researchgate.net

One approach to achieve this is through the bromination of the CF resin, followed by a reaction with an excess of aromatic diamines to produce an aminated CF resin (ACHF). researchgate.net This modified resin can then be used to cure DGEBA. The curing process and the properties of the final cured product can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.net

The curing behavior of epoxy resins with modified CF resins is a key area of study. The activation energy for the curing reaction, which indicates the energy barrier that must be overcome for the reaction to occur, has been determined for various epoxy systems cured with a cyclohexanone/p-aminophenol/formaldehyde resin. researchgate.net For instance, the activation energies for the curing of DGEBA, diglycidyl ether of hydroquinone (DGEHQ), and diglycidyl of aniline (DGAN) were found to be in the range of 69.0-184.0 kJ/mol, depending on the specific epoxy system. researchgate.net

The thermal stability of the cured epoxy resins is also a critical property. The activation energy for the decomposition of the cured products provides insight into their thermal resistance. For the aforementioned systems, these values were observed to be in the range of 48.0-74.0 kJ/mol. researchgate.net

| Property | Value Range (kJ/mol) |

|---|---|

| Activation Energy for Curing Reaction | 69.0 - 184.0 |

| Activation Energy for Decomposition | 48.0 - 74.0 |

Characterization and Structural Elucidation Techniques for Cyclohexanone Formaldehyde Polymers

Spectroscopic Analysis

Spectroscopy is a fundamental tool for probing the molecular structure of polymers. By examining the interaction of electromagnetic radiation with the polymer, detailed information about its functional groups and atomic connectivity can be obtained.

Infrared (IR) spectroscopy is a powerful and widely used technique for identifying the functional groups present in a polymer. epa.gov When a sample is exposed to infrared radiation, its molecules vibrate at specific frequencies corresponding to the stretching and bending of their chemical bonds. libretexts.org For cyclohexanone-formaldehyde resins, IR spectroscopy is instrumental in confirming the key structural motifs.

The most prominent absorption band in the IR spectrum of these polymers is the strong peak corresponding to the carbonyl (C=O) group of the cyclohexanone (B45756) ring. aiche.org This peak is typically observed in the range of 1710-1720 cm⁻¹. epa.gov Its presence confirms the incorporation of the cyclohexanone monomer into the polymer structure.

Additionally, the spectra show characteristic absorptions for C-H bonds. The stretching vibrations of the methylene (B1212753) (CH₂) groups within the cyclohexanone ring and the methylene bridges formed during polymerization appear in the 2850–2900 cm⁻¹ region. nih.gov A broad absorption band in the 3450–3500 cm⁻¹ range is indicative of hydroxyl (-OH) groups, which can be present as terminal methylol (-CH₂OH) groups on the polymer chain. nih.gov

Table 1: Characteristic IR Absorption Bands for Cyclohexanone-Formaldehyde Resins

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

|---|---|---|---|

| 3450–3500 | O-H Stretch | Hydroxyl (-OH) | Indicates terminal methylol groups or moisture. |

| 2850–2900 | C-H Stretch | Methylene (-CH₂) | Confirms aliphatic C-H bonds in the polymer backbone. |

| 1710-1720 | C=O Stretch | Carbonyl (Ketone) | Characteristic peak for the cyclohexanone unit. |

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the atomic-level structure of polymers. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it is possible to map out the chemical environments of atoms and their connectivity.

Proton NMR (¹H-NMR) is used to identify the different types of protons in the polymer. The chemical shift of a proton is highly dependent on its local electronic environment. In cyclohexanone-formaldehyde resins, the ¹H-NMR spectrum can be used to confirm the polymer's architecture.

Table 2: Typical ¹H-NMR Chemical Shifts for Cyclohexanone-Formaldehyde Resins

| Chemical Shift (ppm) | Proton Environment | Structural Information |

|---|---|---|

| 1.2–2.3 | -CH₂- protons of the cyclohexanone ring | Confirms the presence of the cyclohexanone monomer unit. |

| ~3.0-4.0 | -CH₂- protons of methylene bridges | Indicates linkages between cyclohexanone units. |

Carbon-13 NMR (¹³C-NMR) spectroscopy is a vital technique for probing the carbon skeleton of a polymer. It provides direct information on the different types of carbon atoms, including those in the carbonyl group, the cyclohexanone ring, and the methylene bridges. ¹³C-NMR is considered a powerful tool for analyzing formaldehyde-containing resins because it can unambiguously determine how formaldehyde (B43269) is incorporated into the polymer as methylene and ether linkages. researchgate.net

The carbonyl carbon (C=O) of the cyclohexanone ring gives a characteristic signal in the downfield region of the spectrum (typically >200 ppm). The aliphatic carbons within the cyclohexanone ring and the methylene bridge carbons resonate in the 20 to 100 ppm range. researchgate.net The precise chemical shifts within this region can distinguish between carbons at different positions relative to the carbonyl group and the methylene bridge linkages, offering deep insights into the polymer's microstructure.

Table 3: Typical ¹³C-NMR Chemical Shifts for Cyclohexanone-Formaldehyde Resins

| Chemical Shift (ppm) | Carbon Environment | Structural Information |

|---|---|---|

| >200 | Carbonyl carbon (C=O) | Confirms the ketone functional group. |

While 1D NMR provides significant structural information, complex polymers like cyclohexanone-formaldehyde resins often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques enhance spectral resolution by spreading the signals across two frequency axes, revealing correlations between different nuclei. iupac.org

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. HSQC correlates the chemical shifts of protons directly to the carbons they are attached to, helping to definitively assign signals in both ¹H and ¹³C spectra. researchgate.net HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying the connectivity between different monomer units and elucidating the structure of complex adducts and branching points within the polymer. iupac.org The use of 2D NMR has been demonstrated to be essential in confirming the existence of different linkage types, such as ether bridges, in other complex formaldehyde-based resins. aiche.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For cyclohexanone-formaldehyde polymers, thermal analysis provides critical information about their thermal stability, curing behavior, and decomposition kinetics.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. researchgate.netsetaramsolutions.com It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net A TGA curve plots the mass of the sample against temperature, providing a thermal stability profile of the material. researchgate.net

For cyclohexanone-formaldehyde resins, TGA is used to determine:

Onset of decomposition temperature: The temperature at which the polymer begins to lose mass. setaramsolutions.com

Rate of decomposition: Indicated by the slope of the TGA curve.

Final decomposition temperature: The temperature at which the mass loss ceases.

Residual mass: The amount of material remaining at the end of the analysis.

The thermal stability of cyclohexanone-formaldehyde resins can be influenced by their composition. For instance, in hydroquinone (B1673460)/cyclohexanone/formaldehyde resins, polymers with a higher cyclohexanone content exhibit greater thermal stability. lew.ro Similarly, for cyclohexanone-aniline-formaldehyde resins, those with a higher content of aniline (B41778) tend to be more thermally stable. vot.pl The atmosphere in which the analysis is conducted (e.g., nitrogen or air) can also significantly affect the degradation profile. setaramsolutions.com

| Co-monomer | Observation | Reference |

|---|---|---|

| Hydroquinone | Higher cyclohexanone content leads to increased thermal stability. | lew.ro |

| Aniline | Higher aniline content results in higher thermal stability. | vot.pl |

Differential Scanning Calorimetry (DSC) for Curing Behavior and Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.com It is widely used to characterize the curing behavior and phase transitions of thermosetting polymers like cyclohexanone-formaldehyde resins. kpi.ua

During the curing process, cross-linking reactions occur, which are typically exothermic. linseis.com DSC can monitor this heat release, providing information on:

Onset of curing temperature: The temperature at which the curing reaction begins.

Peak exothermic temperature: The temperature at which the curing rate is at its maximum.

Enthalpy of cure (ΔH): The total heat released during the curing reaction, which is proportional to the extent of reaction. kpi.ua

By analyzing the DSC thermogram, the degree of cure can be determined. tainstruments.com DSC is also used to determine the glass transition temperature (Tg) of the cured resin. The Tg is a critical parameter that indicates the transition from a rigid, glassy state to a more flexible, rubbery state. linseis.com An increase in the Tg is often indicative of a higher degree of cure. tainstruments.com

Determination of Activation Energy of Decomposition

The activation energy (Ea) of decomposition is a key kinetic parameter that quantifies the energy barrier that must be overcome for the thermal degradation of a polymer to occur. bath.ac.uk It can be determined from TGA data obtained at multiple heating rates. bath.ac.uk As the heating rate is increased, the decomposition temperatures are shifted to higher values. bath.ac.uk

Several methods can be used to calculate the activation energy from TGA curves, including the Coats and Redfern method. lew.ro This method involves plotting a logarithmic function of the conversion against the reciprocal of the temperature, where the slope of the resulting line is proportional to the activation energy.

For hydroquinone/cyclohexanone/formaldehyde resins, the activation energy of decomposition has been found to be in the range of 52.98–84.01 kJ/mol. lew.ro In the case of cyclohexanone-aniline-formaldehyde resins, the activation energy for thermal degradation is observed to be within the range of 37.6–41.7 kJ/mol. vot.plresearchgate.net The activation energy serves as a crucial criterion for assessing the relative thermal stability of these resins. lew.ro

| Co-monomer | Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Hydroquinone | 52.98–84.01 | lew.ro |

| Aniline | 37.6–41.7 | vot.plresearchgate.net |

Advanced Materials Science and Polymer System Integration

Polymer Network Formation and Cross-linking

The inherent reactivity of the hydroxyl and carbonyl groups in cyclohexanone-formaldehyde resins facilitates their use in the formation of complex polymer networks. This is achieved through cross-linking with other polymer systems, which enhances the mechanical, thermal, and chemical properties of the final material.

Cross-linking with Epoxy Resins and Related Systems

Cyclohexanone-formaldehyde resins can function as effective hardeners or curing agents for epoxy resins. jetir.orgresearchgate.net The hydroxyl groups present in the ketonic resin can react with the epoxide rings of the epoxy resin, leading to the formation of a cross-linked network. This reaction typically occurs without the elimination of small molecules, resulting in lower curing shrinkage compared to other thermosetting plastics. researchgate.net

Modified cyclohexanone-formaldehyde resins have been developed to further enhance their curing capabilities. For instance, aminated cyclohexanone-formaldehyde (ACHF) resins, synthesized by brominating the initial resin and subsequently reacting it with aromatic diamines, have been used as effective curing agents for commercial epoxy resins like diglycidyl ether of bisphenol-A (DGEBA). researchgate.net The curing behavior of these systems can be monitored using techniques such as differential scanning calorimetry (DSC), which helps in determining the optimal curing conditions for creating materials like glass fiber-reinforced composites. researchgate.net These composites exhibit notable chemical resistivity and mechanical properties. researchgate.net

Similarly, resins produced by condensing cyclohexanone (B45756) with p-aminophenol and formaldehyde (B43269) have been successfully used as hardeners for epoxy resins, leading to quantitatively cured products with enhanced thermal stability. jetir.org The incorporation of these formaldehyde resins increases the cross-linking density of the cured epoxy, which is a critical factor controlling the final properties of the polymer. jetir.org

Development of Specialized Cyclohexanone-Formaldehyde Polymer Systems

Through chemical modification, standard cyclohexanone-formaldehyde resins can be transformed into specialized polymers with tailored functionalities for advanced applications, including fire retardancy, electrical conductivity, and UV curability.

Fire-Retardant Polyurethane Composites Utilizing Modified Resins

Cyclohexanone-formaldehyde resin (CFR) can be chemically modified to act as a reactive fire-retardant in the production of polyurethane foam (PUF). vot.pllew.ro One effective method involves the in situ modification of CFR with isocyanuric acid (ICA) in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid. lew.ropolyolsandpolymers.net This modification is not feasible under basic conditions, as the enolic structure of cyanuric acid prevents a reaction with formaldehyde. polyolsandpolymers.netresearchgate.net

The ICA-modified resins contain free hydroxyl groups that can react with the isocyanate hardener, incorporating the fire-retardant ICA molecule directly into the polyurethane structure. vot.pllew.ro This integration results in a non-toxic, fire-retardant polyurethane foam with improved thermal stability. lew.ro The effectiveness of the fire retardancy is dependent on the concentration of isocyanuric acid within the resin. vot.pl Studies have shown that rigid polyurethane foams containing these modified resins exhibit significantly better fire-retardant performance. lew.ro

Two primary methods for preparing ICA-modified CFR have been explored:

Method I: A mixture of cyclohexanone, paraformaldehyde, and ICA is reacted with an acid catalyst. lew.ropolyolsandpolymers.net

Method II: N, N, N-trihydroxymethyl isocyanurate is first synthesized from ICA and formalin. This intermediate is then mixed with cyclohexanone and paraformaldehyde, followed by the addition of an acid catalyst. lew.ropolyolsandpolymers.net

The resulting ICA-modified CFR has a distinct dark red color and different solubility in organic solvents compared to the unmodified resin. lew.ro

Properties of Modified Cyclohexanone-Formaldehyde Resins for Fire Retardancy

| Property | Unmodified CFR | Isocyanuric Acid-Modified CFR |

|---|---|---|

| Catalyst Type | Acid or Basic | Acid Only polyolsandpolymers.netresearchgate.net |

| Color | Varies | Dark Red lew.ro |

| Solubility | Standard | Significantly different in organic solvents lew.ro |

| Function in PUF | Standard Polyol | Reactive Fire-Retardant vot.pllew.ro |

| Fire Retardancy Mechanism | N/A | Incorporation of ICA into the polymer backbone lew.ro |

Conductive Ketonic Resins for Electronic Applications

While standard cyclohexanone-formaldehyde resins are typically used for their insulative electrical properties in coatings and composites, they can be chemically modified to create conductive polymers. researchgate.netlew.ro This is achieved by incorporating conductive moieties into the resin structure.

One approach involves modifying the cyclohexanone-formaldehyde resin (CFR) with carbazole-9-carbonyl chloride (CzCl). researchgate.net The hydroxyl groups on the CFR backbone react with CzCl via an esterification reaction to produce a carbazole-modified resin (Cz-CFR). researchgate.net This new comonomer can then be polymerized, either chemically using an oxidizing agent like ceric ammonium (B1175870) nitrate (CAN) or through electrochemical polymerization, to yield a conductive polymer. researchgate.net

The resulting poly(Cz-CFR) films can be characterized by various techniques, including cyclovoltammetry and solid-state conductivity measurements. researchgate.net The electrical conductivity of the final polymer is influenced by the concentration of the oxidizing agent and the Cz-CFR comonomer used during polymerization. researchgate.net The optical and electronic properties, such as the optical band gap and ionization potential, can be determined from these characterization methods. researchgate.net This research demonstrates a pathway to transform an insulating ketonic resin into a material with conductive properties suitable for electronic applications. researchgate.net

Characteristics of Carbazole-Modified Conductive CFR

| Parameter | Description | Reference |

|---|---|---|

| Modification Agent | Carbazole-9-carbonyl chloride (CzCl) | researchgate.net |

| Polymerization Methods | Chemical (with ceric ammonium nitrate) or Electrochemical | researchgate.net |

| Resulting Polymer | Poly(carbazole-modified cyclohexanone-formaldehyde resin) - P(Cz-CFR) | researchgate.net |

| Property Achieved | Electrical Conductivity | researchgate.net |

| Characterization Techniques | UV-visible, NMR, FTIR, Cyclovoltammetry, Solid-state conductivity measurements | researchgate.net |

UV-Curable Cyclohexanone-Formaldehyde Resins for Rapid Processing

To meet the demands for rapid processing technologies like UV curing, cyclohexanone-formaldehyde resins can be modified to be reactive to UV radiation. suparnachemicals.co.in Standard ketonic resins lack the necessary carbon-carbon double bonds to participate in UV-curing reactions and can migrate out of coatings, which degrades mechanical properties. suparnachemicals.co.in

A novel UV-curable cyclohexanone-formaldehyde (UVCF) resin can be synthesized by reacting a base CF resin with a bridging agent and a functional monomer. suparnachemicals.co.in One synthetic route uses isophorone (B1672270) diisocyanate (IPDI) as the bridging agent and pentaerythritol (B129877) triacrylate (PETA) as the functional monomer. suparnachemicals.co.in The resulting UVCF resin has an average molecular weight of around 2010 and a molecular weight distribution index of 2.8. suparnachemicals.co.in

UV-curable formulations are then prepared by mixing the UVCF resin with a reactive diluent, such as tripropylene glycol diacrylate (TPGDA), and a photoinitiator. suparnachemicals.co.in The viscosity of the formulation increases with a higher content of the UVCF resin. suparnachemicals.co.in Upon exposure to UV irradiation for a short duration (e.g., 230 seconds), these formulations can achieve a high degree of photopolymerization, with conversions exceeding 80%. suparnachemicals.co.in

The cured films made from these formulations exhibit good thermal stability and mechanical properties. suparnachemicals.co.in This modification allows the beneficial properties of ketonic resins, such as hardness and adhesion, to be incorporated into energy-efficient and environmentally friendly UV-curable systems.